molecular formula C8H6F2N2O2 B4390570 N-(2,4-difluorophenyl)ethanediamide

N-(2,4-difluorophenyl)ethanediamide

Cat. No.: B4390570
M. Wt: 200.14 g/mol
InChI Key: KIBSKCUZRRELCY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)ethanediamide: is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and an ethanediamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)ethanediamide typically involves the reaction of 2,4-difluoroaniline with ethyl chloroformate, followed by the addition of ammonia or an amine to form the ethanediamide group. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanediamide group to amines or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)ethanediamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors that play a role in disease processes or metabolic pathways.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)ethanediamide can be compared with other similar compounds, such as:

  • N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)ethanediamide
  • N-(2,4-difluorophenyl)-N’-(2-phenylethyl)ethanediamide
  • N-(2,4-difluorophenyl)-N’-(2,5-difluorophenyl)ethanediamide

These compounds share the 2,4-difluorophenyl group but differ in the substituents attached to the ethanediamide group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-4-1-2-6(5(10)3-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBSKCUZRRELCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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